

# An In-depth Technical Guide to the Spectroscopic Data of 4-Methylcyclopentene

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## Compound of Interest

Compound Name: 4-Methylcyclopentene

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This technical guide provides a comprehensive overview of the spectroscopic data for **4-methylcyclopentene** ( $C_6H_{10}$ ), a cyclic olefin of interest in various chemical research and development applications. This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for their acquisition.

## Spectroscopic Data Summary

The following sections provide a detailed analysis of the NMR, IR, and Mass Spectrometry data for **4-methylcyclopentene**. The data has been compiled from various spectral databases and is presented in a structured format for clarity and ease of comparison.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. While experimental spectra for **4-methylcyclopentene** are not readily available in public databases, predicted  $^1H$  and  $^{13}C$  NMR data provide valuable insights into its structure.

### $^1H$ NMR Data (Predicted)

The proton NMR spectrum of **4-methylcyclopentene** is expected to show distinct signals for the vinyl, allylic, and methyl protons. The predicted chemical shifts ( $\delta$ ) in parts per million (ppm) relative to tetramethylsilane (TMS) are summarized below.

Protons	Predicted Chemical Shift (δ ppm)	Multiplicity
Vinylic H (C=C-H)	5.5 - 6.0	Multiplet
Allylic H (-CH-)	2.5 - 3.0	Multiplet
Methylene H (-CH <sub>2</sub> -)	1.5 - 2.5	Multiplet
Methyl H (-CH <sub>3</sub> )	~1.0	Doublet

### <sup>13</sup>C NMR Data

The existence of a <sup>13</sup>C NMR spectrum for **4-methylcyclopentene** has been noted, acquired on a Varian CFT-20 instrument.<sup>[1]</sup> While the specific experimental chemical shifts are not publicly listed, typical chemical shift ranges for similar structural motifs are presented below.

Carbon Atom	Predicted Chemical Shift (δ ppm)
Vinylic Carbons (C=C)	120 - 140
Allylic Carbon (-CH-)	30 - 40
Methylene Carbon (-CH <sub>2</sub> -)	30 - 40
Methyl Carbon (-CH <sub>3</sub> )	15 - 25

## Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **4-methylcyclopentene** is characterized by absorptions corresponding to its alkene and alkane functionalities. A vapor phase IR spectrum is known to exist.<sup>[1]</sup> The characteristic absorption bands are detailed in the table below.

Functional Group	Absorption Range (cm <sup>-1</sup> )	Vibration
=C-H (alkene)	3000 - 3100	Stretch
C-H (alkane)	2850 - 3000	Stretch
C=C (alkene)	1640 - 1680	Stretch
-CH <sub>2</sub> -	~1465	Bend
-CH <sub>3</sub>	~1375	Bend
=C-H (alkene)	650 - 1000	Out-of-plane bend

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. A Gas Chromatography-Mass Spectrometry (GC-MS) analysis of **4-methylcyclopentene** is available from the NIST Mass Spectrometry Data Center.<sup>[1]</sup> The key mass-to-charge ratios (m/z) and their relative intensities are presented below.

m/z	Relative Intensity	Proposed Fragment
82	High	[M] <sup>+</sup> (Molecular Ion)
67	100% (Base Peak)	[M - CH <sub>3</sub> ] <sup>+</sup>
39	High	C <sub>3</sub> H <sub>3</sub> <sup>+</sup>

## Experimental Protocols

The following are generalized experimental protocols for the acquisition of NMR, IR, and MS data for a volatile cyclic alkene like **4-methylcyclopentene**.

### NMR Spectroscopy

- Sample Preparation: A small amount of the purified **4-methylcyclopentene** sample (typically 5-25 mg for <sup>1</sup>H NMR) is dissolved in a deuterated solvent (e.g., CDCl<sub>3</sub>) in an NMR tube.

- **Data Acquisition:** The NMR tube is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity. For  $^1\text{H}$  NMR, a standard pulse sequence is used to acquire the free induction decay (FID). For  $^{13}\text{C}$  NMR, a proton-decoupled sequence is typically employed to simplify the spectrum.
- **Data Processing:** The FID is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the solvent peak or an internal standard (TMS).

## Infrared (IR) Spectroscopy

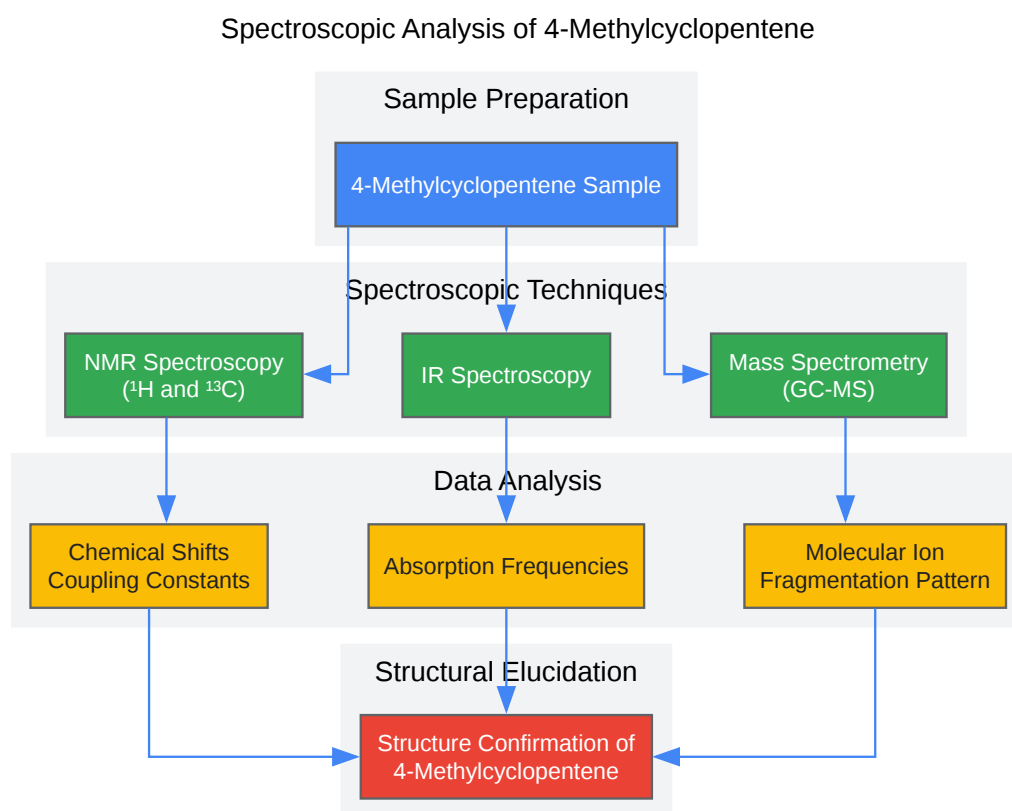
- **Sample Preparation:** For a volatile liquid like **4-methylcyclopentene**, the spectrum can be obtained using a neat sample between two salt plates (e.g., NaCl or KBr) or as a vapor phase spectrum in a gas cell.
- **Data Acquisition:** A background spectrum of the empty sample holder or gas cell is recorded. The sample is then introduced, and the sample spectrum is acquired.
- **Data Processing:** The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

## Mass Spectrometry (GC-MS)

- **Sample Preparation:** A dilute solution of **4-methylcyclopentene** is prepared in a volatile organic solvent (e.g., dichloromethane or hexane).
- **GC Separation:** The sample is injected into a gas chromatograph, where it is vaporized and separated from other components on a capillary column.
- **MS Analysis:** As the **4-methylcyclopentene** elutes from the GC column, it enters the mass spectrometer. The molecules are ionized (typically by electron impact), and the resulting ions are separated by their mass-to-charge ratio.
- **Data Analysis:** The mass spectrum is recorded, showing the relative abundance of different fragment ions.

## Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the structural characterization of **4-methylcyclopentene** using the spectroscopic techniques discussed.



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Caption: Workflow for Spectroscopic Characterization.

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## References

- 1. 4-Methylcyclopentene | C<sub>6</sub>H<sub>10</sub> | CID 15658 - PubChem [pubchem.ncbi.nlm.nih.gov]
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